molecular formula C13H8FNO2 B161431 2-Fluoro-7-nitrofluorene CAS No. 1806-25-3

2-Fluoro-7-nitrofluorene

Cat. No.: B161431
CAS No.: 1806-25-3
M. Wt: 229.21 g/mol
InChI Key: ZGVSZORIRFNOCF-UHFFFAOYSA-N
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Description

2-Fluoro-7-nitrofluorene (FNF; C₁₃H₈FNO₂, MW = 229.21) is a nitro-polycyclic aromatic hydrocarbon (NPAH) derivative characterized by a fluorine substituent at the 2-position and a nitro group at the 7-position of the fluorene backbone . It is widely utilized as an internal standard in the analysis of NPAHs due to its structural stability and distinct chromatographic separation properties in high-performance liquid chromatography (HPLC) . Beyond analytical chemistry, FNF plays a critical role in solvent polarity studies. Its solvatochromic behavior, when compared to its homomorph 2-(dimethylamino)-7-nitrofluorene (DMANF), enables the development of the Solvent Polarity-Polarizability (SPP) scale, a generalized metric for solvent effects in spectroscopy and kinetics .

Safety data classify FNF as a Xi hazard (irritating to eyes, skin, and respiratory system), with risk codes 36/37/38 .

Properties

IUPAC Name

2-fluoro-7-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8FNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSZORIRFNOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170985
Record name Fluorene, 2-fluoro-7-nitro-
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Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1806-25-3
Record name 2-Fluoro-7-nitro-9H-fluorene
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Record name 2-Fluoro-7-nitrofluorene
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Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

FNF belongs to a family of nitro-substituted fluorenes with varying functional groups. Key analogues include:

Compound Substituent (Position) Molecular Formula Molecular Weight Primary Application
2-Fluoro-7-nitrofluorene -F (2), -NO₂ (7) C₁₃H₈FNO₂ 229.21 NPAH internal standard; SPP scale probe
2-(Dimethylamino)-7-nitrofluorene (DMANF) -N(CH₃)₂ (2), -NO₂ (7) C₁₅H₁₂N₂O₂ 276.27 Solvatochromic probe for SPP scale
2-Amino-7-nitrofluorene -NH₂ (2), -NO₂ (7) C₁₃H₁₀N₂O₂ 226.23 Intermediate in mutagenicity studies
7-Nitrofluorene -H (2), -NO₂ (7) C₁₃H₉NO₂ 211.22 Baseline compound for nitrofluorene reactivity

Solvatochromic Properties and the SPP Scale

FNF and DMANF are homomorphs, differing only in their 2-position substituents (-F vs. -N(CH₃)₂). This structural difference leads to distinct electronic behaviors:

  • FNF : The electron-withdrawing fluorine group reduces electron density, making FNF less sensitive to solvent polarity but highly responsive to polarizability.
  • DMANF: The electron-donating dimethylamino group enhances charge-transfer transitions, increasing sensitivity to solvent dipolarity .

The SPP scale, derived from their UV-Vis spectral shifts in over 100 solvents, combines dipolarity and polarizability into a single parameter. FNF’s data align closely with established scales (e.g., ET(30), π*) for nonprotic solvents, while DMANF improves accuracy in protic environments .

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